3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound featuring a complex fused ring system. This compound belongs to the quinoline family and exhibits significant interest in fields such as medicinal chemistry and synthetic organic chemistry due to its intricate molecular structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multiple steps:
Construction of the Pyrroloquinoline Core:
Begin with commercially available precursors.
Cyclization reactions to form the tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline core.
Typical conditions may involve heating with acid catalysts.
Methoxylation:
Introduction of the methoxy group through a methylation reaction.
Methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate can be used.
Formation of Benzamide:
Coupling the resulting intermediate with benzoyl chloride under basic conditions.
Use of reagents like triethylamine to facilitate this step.
Industrial Production Methods: Industrial synthesis would streamline these steps, possibly using more efficient catalytic systems and optimizing reaction conditions to maximize yield and purity. Process engineering would focus on large-scale reactions, isolation, and purification techniques that are cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation:
Potential for the methoxy group to be oxidized.
Common reagents: KMnO₄, chromium trioxide.
Reduction:
Possible reduction of the quinoline ring.
Common reagents: Hydrogenation using palladium on carbon.
Substitution:
Aromatic substitution reactions on the benzene ring.
Common reagents: Electrophiles like bromine or nitrating agents.
Oxidation Products: Conversion of the methoxy group to a carbonyl function.
Reduction Products: Partial or complete reduction of the quinoline ring to dihydro or tetrahydroquinoline derivatives.
Substitution Products: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
This compound's unique structure makes it valuable for various applications:
Chemistry:
Used as a building block in organic synthesis.
Intermediate for synthesizing more complex molecules.
Biology:
Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Exploration in drug development due to its structural similarity to biologically active quinoline derivatives.
Industry:
Potential use in material science for developing novel polymers or dyes.
Mechanism of Action
Molecular Targets and Pathways:
The biological activity of this compound likely involves interaction with specific enzymes or receptors.
The quinoline ring system is known to intercalate with DNA, inhibiting replication and transcription processes.
Potential pathways include inhibition of topoisomerase enzymes, similar to other quinoline derivatives.
Comparison with Similar Compounds
3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can be compared to other quinoline and benzamide derivatives.
Similar Compounds::Quinoline: Basic structure, simpler than the target compound.
Chloroquine: A well-known antimalarial drug with a quinoline core, demonstrating biological activity.
Benzamide: Simpler analog providing insight into the impact of the benzamide group in the target compound.
By examining these comparisons, the unique fused ring structure and substitution pattern of this compound stand out, highlighting its potential for unique applications and biological activities.
Properties
IUPAC Name |
3-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-4-2-3-14(11-16)19(23)20-15-9-12-5-6-17(22)21-8-7-13(10-15)18(12)21/h2-4,9-11H,5-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZLHQOYAAHFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.